molecular formula C14H15BO4 B1591325 (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid CAS No. 1072952-02-3

(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid

Cat. No. B1591325
CAS RN: 1072952-02-3
M. Wt: 258.08 g/mol
InChI Key: ISSAOILCOPRMKF-UHFFFAOYSA-N
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Description

“(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid” is a chemical compound with the CAS Number: 1072952-02-3. It has a linear formula of C14H15BO4 . The compound has a molecular weight of 258.08 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15BO4/c1-18-14-8-3-2-5-11(14)10-19-13-7-4-6-12(9-13)15(16)17/h2-9,16-17H,10H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 462.7±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It also has an enthalpy of vaporization of 76.3±3.0 kJ/mol, a flash point of 233.6±31.5 °C, and an index of refraction of 1.583 . The compound has 4 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid, also known as 3-(2’-Methoxybenzyloxy)phenylboronic acid:

Organic Synthesis

This compound is used as a versatile reagent in organic synthesis, particularly in the formation of complex molecules through reactions such as Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction .

Medicinal Chemistry

It serves as a valuable tool in medicinal chemistry for developing new drugs, especially for treatment of estrogen-dependent diseases such as breast cancer and endometriosis by acting as an inhibitor .

Protease Inhibition

The compound is used for protease inhibitors applications, which are crucial in studying various biological processes and developing treatments for diseases where proteases are a key factor .

Diagnostic Applications

Due to its ability to form reversible complexes with polyols, including sugars, it has diagnostic applications, particularly in the recognition and quantification of cis-diol containing molecules such as nucleosides, catechols, saccharides, and glycoproteins .

Therapeutic Applications

The unique chemistry of phenylboronic acid derivatives like this compound provides molecular bases for therapeutic applications, including drug delivery systems that target specific types of cells or tissues .

Sensor Development

Its selective recognition capabilities make it an ideal candidate for developing sensors that can detect and measure biological markers, which is essential in both medical diagnostics and environmental monitoring .

Safety and Hazards

The compound should be stored at a refrigerated temperature . For safety, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[3-[(2-methoxyphenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO4/c1-18-14-8-3-2-5-11(14)10-19-13-7-4-6-12(9-13)15(16)17/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSAOILCOPRMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=CC=CC=C2OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584775
Record name {3-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid

CAS RN

1072952-02-3
Record name {3-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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